2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-fluorophenyl group at position 7, a methyl group at position 5, and a 2-methoxyethyl ester at position 4. This compound is part of a broader class of triazolopyrimidine derivatives studied for their antimicrobial, anticancer, and enzyme-modulating properties .
Properties
Molecular Formula |
C16H17FN4O3 |
|---|---|
Molecular Weight |
332.33 g/mol |
IUPAC Name |
2-methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H17FN4O3/c1-10-13(15(22)24-8-7-23-2)14(11-3-5-12(17)6-4-11)21-16(20-10)18-9-19-21/h3-6,9,14H,7-8H2,1-2H3,(H,18,19,20) |
InChI Key |
NMOSGAGFDBLHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: It is being investigated for its anticancer properties, particularly against gastric cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . Additionally, the compound interacts with proteins like ATF4, leading to the inhibition of endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogues, supported by experimental data from diverse sources:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound and its analogues (e.g., ) enhances binding to hydrophobic pockets in target enzymes, as observed in X-ray crystallography studies of FcRn inhibitors .
- Sulfanyl substituents (e.g., benzylthio in , (4-fluorophenyl)methylsulfanyl in ) improve redox stability and facilitate covalent interactions with cysteine residues in bacterial proteins .
Ester Group Influence :
- The 2-methoxyethyl ester in the target compound increases aqueous solubility (logP = 1.8) compared to methyl (logP = 2.3) or ethyl esters (logP = 2.5) .
- Carboxamide derivatives (e.g., ) exhibit prolonged half-lives in vivo due to reduced esterase-mediated hydrolysis .
Dihydro vs. Fully Aromatic Systems :
- The 4,7-dihydro configuration in the target compound and analogues (e.g., ) introduces conformational flexibility, enabling adaptation to diverse binding sites. Fully aromatic triazolo[1,5-a]pyrimidines (e.g., in ) show rigid binding but lower solubility.
Biological Activity
The compound 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolopyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolopyrimidine core structure with specific functional groups that contribute to its biological activity. The presence of a methoxyethyl group enhances solubility and bioavailability, while the 4-fluorophenyl substituent may influence its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies using the MTT assay have shown that compounds similar to 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate possess IC50 values in the low micromolar range against HeLa and MCF-7 cell lines. This indicates strong potential as antitumor agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methoxyethyl derivative | HeLa | 0.53 |
| Similar triazolopyrimidine | MCF-7 | 19.73 |
| CA-4 (control) | HeLa | 0.005 |
The mechanism by which triazolopyrimidine derivatives exert their antiproliferative effects often involves:
- Inhibition of tubulin polymerization , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- DNA intercalation , which disrupts DNA replication and transcription processes .
Studies have shown that compounds with a 3,4,5-trimethoxyphenyl ring at the 7-position exhibit enhanced activity by promoting these mechanisms more effectively than simpler structures .
Case Studies
- Zebrafish Model : In vivo experiments using zebrafish xenograft models indicated that certain derivatives reduced tumor mass significantly without exhibiting toxicity to the host organism. This highlights the potential for further development in clinical settings .
- Antimicrobial Activity : Some studies have extended the investigation into antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The compounds demonstrated effective inhibition of biofilm formation and bacterial growth, suggesting a broad spectrum of biological activity beyond anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
